molecular formula C4H8S2 B1585268 2-Methyl-1,3-dithiolane CAS No. 5616-51-3

2-Methyl-1,3-dithiolane

Cat. No. B1585268
CAS RN: 5616-51-3
M. Wt: 120.2 g/mol
InChI Key: CARJCVDELAMAEJ-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dithiolane is a chemical compound with the molecular formula C4H8S2 . It is also known by other names such as 1,3-Dithiolane, 2-methyl-, 2-Methyl-1,3-dithiacyclopentane, and Acetaldehyde ethylene thioacetal .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,3-dithiolane consists of a five-membered ring containing two sulfur atoms and three carbon atoms. One of the carbon atoms is substituted with a methyl group .


Physical And Chemical Properties Analysis

2-Methyl-1,3-dithiolane is a liquid with a light yellow appearance . Its molecular weight is 120.24 . The compound’s SMILES string is CC1SCCS1 and its InChI key is CARJCVDELAMAEJ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Applications in Flavoring

  • Synthesis of Spice Compounds: 2-Methyl-1,3-dithiolane derivatives, such as 2-(3-nitro-4-methoxyformyl)-aryl-1,3-dithiolanes, have been synthesized for use as spice compounds. These derivatives exhibit a sweet spice of grease and meat, highlighting their potential in flavoring applications (Wang Ting-ting, 2010).

Chemical Synthesis and Modifications

  • Method for Introducing 1,3-Dithiolan-2-yl Group: A method for introducing the 1,3-dithiolan-2-yl group into active methylene compounds has been investigated, showing the versatility of 2-methyl-1,3-dithiolane in chemical synthesis (S. Tanimoto et al., 1978).
  • Gas-Phase Conformations: A study on the gas-phase conformations of 2-methyl-1,3-dithiolane using microwave spectroscopy provided insights into its structural behavior, useful in various chemical applications (Vinh D. Van et al., 2018).

Material Science and Polymers

  • Dynamic, Covalent Materials: Dithiolane-containing polymers have been explored for their self-assembly and gelation behavior. These polymers show potential in creating responsive and dynamic networks, useful in material design (Xiangyi Zhang & R. Waymouth, 2017).

Organic Chemistry and Catalysis

  • Hetero-1,3-Dipolar Cycloadditions: Dithiolane-isocyanate imminium methylides, derived from 1,3-dithiolanes, have been utilized in efficient cycloadditions to produce oxazolidine and thiazolidine derivatives (C. Fishwick et al., 1996).
  • Stereoselectivity in Oxidation: Research on the stereoselectivity of oxidation of 2-substituted-1,3-dithiolanes like 2-methyl-1,3-dithiolane has provided valuable insights into chemical reaction mechanisms (F. Carey et al., 1981).

Chemical Analysis and Spectroscopy

  • Electron Impact Behavior: Studies on the behavior of 2-methyl-1,3-dithiolane under electron impact have contributed to a deeper understanding of its ion structures and reaction pathways, essential in mass spectrometry (K. Pihlaja et al., 1988).

Chemical Synthesis

  • Synthesis of 2-Substituted 1,3-Dithiolanes: Research into the synthesis of various 2-substituted 1,3-dithiolanes, including 2-methyl derivatives, has been conducted, demonstrating the compound's utility in producing a range of chemical entities (Tian Hong-yu, 2005).

Safety And Hazards

2-Methyl-1,3-dithiolane is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers One relevant paper discusses the cobalt-catalyzed reaction between 1,3-dithiolanes and Grignard reagents for the efficient synthesis of multi-substituted alkene products . Another paper presents a method for the deprotection of 1,3-dithianes and 1,3-dithiolanes in the solid state to the corresponding parent carbonyl compounds using mercury (II) nitrate trihydrate . A third paper discusses the synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers .

properties

IUPAC Name

2-methyl-1,3-dithiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S2/c1-4-5-2-3-6-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARJCVDELAMAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1SCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063963
Record name 1,3-Dithiolane, 2-methyl-
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Molecular Weight

120.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

liquid with a burnt alliaceous odour
Record name 2-Methyl-1,3-dithiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/502/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

65.00 °C. @ 10.00 mm Hg
Record name 2-Methyl-1,3-dithiolane
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; slightly soluble in fat
Record name 2-Methyl-1,3-dithiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/502/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.153 (d20/4)
Record name 2-Methyl-1,3-dithiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/502/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methyl-1,3-dithiolane

CAS RN

5616-51-3
Record name 2-Methyl-1,3-dithiolane
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Record name 2-Methyl-1,3-dithiolane
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Record name 1,3-Dithiolane, 2-methyl-
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Record name 1,3-Dithiolane, 2-methyl-
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Record name 2-methyl-1,3-dithiolane
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Record name 2-METHYL-1,3-DITHIOLANE
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Record name 2-Methyl-1,3-dithiolane
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
V Van, W Stahl, M Schwell, HVL Nguyen - Journal of Molecular Structure, 2018 - Elsevier
The conformational analysis of 2-methyl-1,3-dithiolane using quantum chemical calculations at some levels of theory yielded only one stable conformer with envelope geometry. …
Number of citations: 13 www.sciencedirect.com
T Okuyama - Journal of the American Chemical Society, 1984 - ACS Publications
Hydrolysis of 2-methylene-1, 3-dithiolane (1) consists of three reversible, consecutive reactions, involving 2-methyl-1, 3-dithiolan-2-ylium ion (2) and 2-hydroxy-2-methyl-1, 3-dithiolane (…
Number of citations: 29 pubs.acs.org
K Pihlaja, P Kuosmanen… - Organic mass …, 1988 - Wiley Online Library
The electron‐impact‐induced mass spectra of 1,3‐dioxolane (la), 1,3‐dithiolane (2a) and 1,3‐oxatbiolane (3a) and their 2‐methyl (1b–3b) and 2,2‐dimethyl [(CH 3 ) 2 : 1c–3c or (CD 3 ) …
Number of citations: 12 onlinelibrary.wiley.com
WC Chou, SA Yang, JM Fang - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
Reaction of benzenethiol with the 1,3-dithiolane 1,3-dioxides 3a–f gave the 1,4-dithiane 1-oxides 4–5, the αβ-unsaturated sulfoxides 6–9, the ring-opening products 10–11 and various …
Number of citations: 10 pubs.rsc.org
FA Carey, OD Dailey Jr, TE Fromuth - Phosphorus and Sulfur and …, 1981 - Taylor & Francis
STEREOSELECTIVITY OF OXIDATION OF 2-SUBSTITUTED-1,3-DITHIOLANES Page 1 P'hu.sphuru~ mid Sulfur, 198 I, Vol. 10, pp. 163- 168 0308-664X/81/1002 0163$06.50/0 @ 1981 …
Number of citations: 23 www.tandfonline.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 70 flavouring substances in the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
T Okuyama, T Fueno - Journal of the American Chemical Society, 1985 - ACS Publications
Results Preparation of Substrates. The perchlorate salt of 2-Zezi-bu-tyl-1, 3-dithiolan-2-ylium ion (2b) was obtained from the reaction of trimethylacetylchloride with 1, 2-ethanedithiol in …
Number of citations: 14 pubs.acs.org
BJ Auret, DR Boyd, R Dunlop, AF Drake - Journal of the Chemical …, 1988 - pubs.rsc.org
Mono- and di-sulphoxide products were obtained after addition of 1,3-dithiolane (1), 2-methyl-1,3-dithiolane (4), and 2-t-butyl-1,3-dithiolane (7) as substrates to growing cultures of …
Number of citations: 25 pubs.rsc.org
P Vainiotalo, V Nevalainen - Organic mass spectrometry, 1987 - Wiley Online Library
Electron impact induced fragmentations of the title compounds were studied by exact mass measurement and metastable ion analysis. Sulphur atoms within the ring effectively stabilize …
K Pihlaja, J Sinkkonen, G Stájer, A Koch… - Magnetic …, 2011 - Wiley Online Library
Oxo‐1,3‐dithiolane (4) and its cis‐ and trans‐2‐methyl (5,6), ‐4‐methyl (7,8) and ‐5‐methyl (9,10) derivatives were prepared by oxidizing the corresponding 1,3‐dithiolanes (1–3) with …

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